N-(1-Naphthyl)phthalamic Acid-d4 N-(1-Naphthyl)phthalamic Acid-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203447
InChI:
SMILES:
Molecular Formula: C₁₈H₉D₄NO₃
Molecular Weight: 295.33

N-(1-Naphthyl)phthalamic Acid-d4

CAS No.:

Cat. No.: VC0203447

Molecular Formula: C₁₈H₉D₄NO₃

Molecular Weight: 295.33

* For research use only. Not for human or veterinary use.

N-(1-Naphthyl)phthalamic Acid-d4 -

Specification

Molecular Formula C₁₈H₉D₄NO₃
Molecular Weight 295.33

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

N-(1-Naphthyl)phthalamic Acid-d4 is characterized by specific chemical and physical properties that make it useful for various scientific applications. The key parameters of this compound are summarized in Table 1.

Table 1: Chemical Identification and Properties of N-(1-Naphthyl)phthalamic Acid-d4

ParameterValue
IUPAC Name2,3,4,5-tetradeuterio-6-(naphthalen-1-ylcarbamoyl)benzoic acid
Molecular FormulaC₁₈H₉D₄NO₃
Molecular Weight295.33 g/mol
Accurate Mass295.115
Physical StatePowder
SolubilitySoluble in chloroform, dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light
Typical Purity≥98%

The molecular structure features four deuterium atoms positioned at the 2,3,4,5-positions of the benzoic acid component, replacing the standard hydrogen atoms found in the non-deuterated form .

Structural Characteristics

The detailed structural representation of N-(1-Naphthyl)phthalamic Acid-d4 can be described using standard chemical notation systems:

SMILES Notation:
[2H]c1c([2H])c([2H])c(C(=O)Nc2cccc3ccccc23)c(C(=O)O)c1[2H]

InChI:
InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22)/i3D,4D,9D,10D

The deuterium labeling occurs specifically at positions 3D, 4D, 9D, and 10D, as indicated in the InChI notation, which corresponds to the 2,3,4,5-positions on the benzoic acid moiety of the molecule .

Applications in Research

Analytical Chemistry Applications

As a deuterated compound, N-(1-Naphthyl)phthalamic Acid-d4 serves crucial functions in analytical chemistry:

  • Internal Standard: The compound functions as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods .

  • Isotope Dilution Studies: The stable isotope labeling allows for precise quantification of the non-deuterated compound in complex biological matrices .

  • Metabolic Pathway Investigations: Deuterium labeling enables researchers to track the metabolic fate of N-(1-Naphthyl)phthalamic Acid in biological systems .

Plant Biology Applications

The biological activity of N-(1-Naphthyl)phthalamic Acid-d4 is expected to mirror that of its non-deuterated counterpart, which has well-documented effects on plant development:

  • Auxin Transport Inhibition: It functions as an auxin-transport inhibitor in plants, which leads to the attenuation of root growth by decreasing the cell production rate .

  • Plant Development Studies: The compound is valuable in research examining the effects of disrupted auxin transport on various aspects of plant development .

The specific effects observed in plant systems following treatment with the non-deuterated form (NPA) include:

  • Inhibition of leaf initiation from the shoot meristem

  • Alteration of KNOX protein accumulation patterns in plant tissues

  • Formation of abnormal tubular leaf bases with fused margins in the lower leaf zone

  • Differential effects on leaf primordia growth based on their developmental stage

Additional Research Applications

Beyond plant biology and analytical chemistry, N-(1-Naphthyl)phthalamic Acid-d4 and its non-deuterated form have applications in several other research domains:

  • Pharmaceutical Research: The compound serves as an intermediate in the synthesis of various pharmaceuticals .

  • Polymer Chemistry: It is utilized in the formulation of specialized polymers with unique properties .

  • Environmental Studies: The compound aids in assessing the impact of pollutants on plant life and ecological systems .

  • Symbiotic Relationship Studies: Research has demonstrated that the non-deuterated form can elicit the development of pseudonodules in sweetclover mutants, suggesting it can activate cortical cell divisions by circumventing secondary signal transduction events .

Biological Mechanisms of Action

The biological effects of N-(1-Naphthyl)phthalamic Acid are attributed to its ability to inhibit polar auxin transport (PAT) in plant tissues. Detailed studies have revealed several molecular and cellular consequences of this inhibition:

Effect on KNOX Protein Regulation

Treatment of maize shoots with NPA results in:

  • Loss of KNOX down-regulation in the peripheral zone of the shoot apical meristem (SAM)

  • Ectopic KNOX accumulation in fused margins of P4 leaf primordia

  • Restoration of normal KNOX accumulation patterns when treated shoots are transferred to NPA-free media

Impact on Leaf Development

The inhibition of auxin transport through NPA treatment affects leaf development in several ways:

  • Differential Age-Dependent Effects: The adverse growth effects are more pronounced in younger leaf primordia than in older ones .

  • Margin Development: NPA treatment leads to the formation of marginless leaf bases and abnormally thick leaf margins just above the zone of margin fusion .

  • Growth Arrest: Complete inhibition of recruitment of founder cells to form new leaves (P0 domain of the SAM) .

SupplierCatalog NumberPackage SizeFormatPurity
ClinivexRCLS142706Not specifiedNot specifiedNot specified
LGC StandardsTRC-N378117-25MG25 mgNeatNot specified
CoompoC2538572.5 mg, 5 mg, 10 mg, 25 mgPowder98%

Synonyms and Alternative Nomenclature

N-(1-Naphthyl)phthalamic Acid-d4 is known by several alternative names in scientific literature and commercial catalogs:

  • N-1-Naphthylphthalamic Acid-d4

  • 1-Naphthylphthalamic Acid-d4

  • 2-(1-Naphthylcarbamoyl)benzoic Acid-d4

  • 2-(N-(1-Naphthyl)amido)benzoic Acid-d4

  • 2-[(1-Naphthylamino)carbonyl]benzoic Acid-d4

  • Alanap-d4

  • Alanap 1-d4

Comparison with Non-Deuterated Form

The deuterated form maintains the same chemical structure as the non-deuterated N-(1-Naphthyl)phthalamic Acid, with the exception of the four hydrogen atoms replaced by deuterium. This structural similarity means that the deuterated compound should retain the same chemical properties and biological activities as the non-deuterated form, but with the added benefit of being distinguishable by mass spectrometry.

The non-deuterated form has been extensively studied in plant biology research, with documented effects including:

  • Inhibition of auxin transport leading to attenuation of root growth

  • Arrest of leaf initiation in plant shoot meristems

  • Formation of abnormal leaf structures

  • Elicitation of pseudonodule development in legume mutants

The deuterated form is primarily used as an analytical tool rather than for direct biological studies, though it could potentially be used in both contexts.

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